molecular formula C9H11N3OS B3079949 [(4-Methylbenzoyl)amino]thiourea CAS No. 1079-82-9

[(4-Methylbenzoyl)amino]thiourea

Cat. No. B3079949
CAS RN: 1079-82-9
M. Wt: 209.27 g/mol
InChI Key: MHLPQMKFPADPHO-UHFFFAOYSA-N
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Description

[(4-Methylbenzoyl)amino]thiourea is a derivative of thiourea . Thioureas and their derivatives are organosulfur compounds with applications in numerous fields such as organic synthesis and pharmaceutical industries . Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 .


Chemical Reactions Analysis

Thiourea derivatives have been used in the synthesis of several important heterocyclic compounds . They have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms, making their coordination chemistry toward metal ions significant .

Scientific Research Applications

Synthesis and Structural Characterization

[(4-Methylbenzoyl)amino]thiourea and its derivatives have been synthesized and characterized using various spectroscopic techniques. For instance, Yusof et al. (2010) synthesized and characterized a series of N-(3,4-dichlorophenyl)-N′-(methylbenzoyl)thiourea derivatives, including the this compound, using techniques like IR, NMR, and X-ray diffraction (Yusof et al., 2010). Similarly, Saeed et al. (2010) reported the efficient synthesis and characterization of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea (Saeed et al., 2010).

Potential Biological Applications

Research by Çıkla (2010) demonstrated the potential of thiourea derivatives, including those derived from 4-aminobenzohydrazide, in exhibiting antiviral, antitubercular, and anticancer activities. These compounds were evaluated against various strains including HIV-1, HIV-2, and Mycobacterium tuberculosis (Çıkla, 2010). Additionally, Saeed et al. (2007) explored thioureas derived from methylbenzoyl chlorides for their antibacterial, antifungal, and insecticidal properties, showing significant antibacterial activity (Saeed et al., 2007).

Applications in Sensor Technology

Daud et al. (2019) utilized ethynylated-thiourea derivatives, including 4-methylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea, as sensing layers for detecting carbon dioxide gas. The study highlighted their effectiveness in CO2 sensing at room temperature (Daud et al., 2019).

properties

IUPAC Name

[(4-methylbenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-6-2-4-7(5-3-6)8(13)11-12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLPQMKFPADPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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